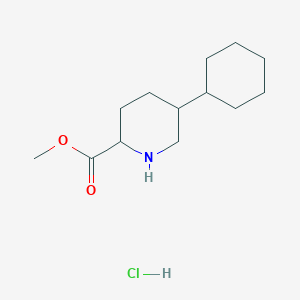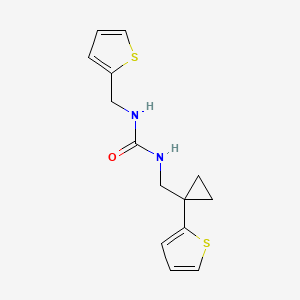
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains thiophene, cyclopropyl, and urea groups. Thiophene is a heterocyclic compound with the formula C4H4S. It is a colorless liquid with a mildly pleasant odor similar to benzene, with which thiophene shares some similarities . Cyclopropyl is a three-membered ring structure that is known for its strain energy. Urea is an organic compound with the formula (NH2)2CO, and it plays an important role in many biological processes .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the thiophene rings might undergo electrophilic aromatic substitution, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, the presence of polar groups like urea could make the compound more soluble in polar solvents . The cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity .Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
- A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, demonstrating that these compounds could be potential candidates for the treatment of diseases like Alzheimer's due to their inhibitory activities on acetylcholinesterase (Vidaluc et al., 1995).
Anion Receptors
- Non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas have been synthesized and studied as neutral enantioselective anion receptors for amino-acid derivatives. These findings contribute to understanding how such compounds can be used for selective anion binding (Roussel et al., 2006).
Plant Biology
- Urea derivatives, such as those mentioned, have shown cytokinin-like activity, influencing cell division and differentiation in plants. This has implications for in vitro plant morphogenesis studies and agricultural applications (Ricci & Bertoletti, 2009).
Hydrogel Formation
- Certain urea derivatives have been found to form hydrogels in acidic conditions. The physical properties of these gels, like morphology and rheology, can be tuned by the identity of the anion, which has potential applications in materials science (Lloyd & Steed, 2011).
Antimicrobial Activity
- Urea derivatives have been evaluated for their antimicrobial activities, showing promising results against various bacterial strains. This suggests potential use in developing new antimicrobial agents (Shankar et al., 2017).
Anti-CML Activity
- Novel urea derivatives have been synthesized and shown to exhibit potent activity against chronic myeloid leukemia (CML) cell lines, indicating potential therapeutic applications in cancer treatment (Li et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-13(15-9-11-3-1-7-18-11)16-10-14(5-6-14)12-4-2-8-19-12/h1-4,7-8H,5-6,9-10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBAHVAQQUITFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


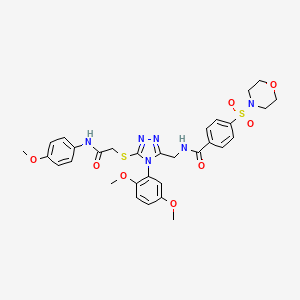
![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)
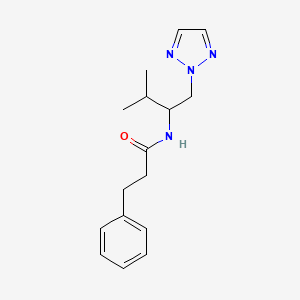
![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)
![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)

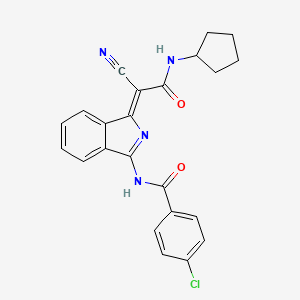
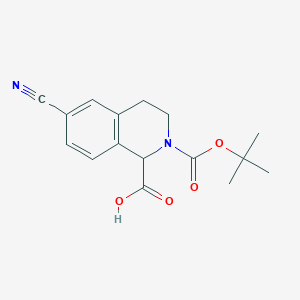
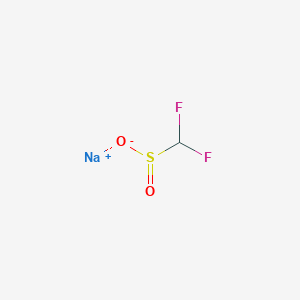
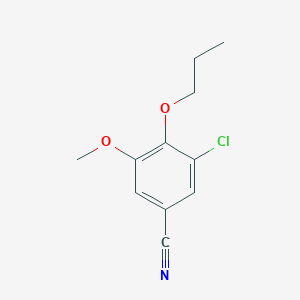
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)
![Methyl 3-({[2-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2935559.png)
